molecular formula C13H11ClO3 B2972891 3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one CAS No. 251307-27-4

3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one

Cat. No. B2972891
CAS RN: 251307-27-4
M. Wt: 250.68
InChI Key: OEYPWNBUBMDSSQ-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The molecule also contains a benzyl group (a benzene ring attached to a CH2 group) and a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), X-ray diffraction, and light polarized optical microscopy .

Scientific Research Applications

Structural Analysis and Supramolecular Chemistry

Structural analysis of derivatives of 4H-pyran-4-one, such as Ethyl 6-(4-chlorophenyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-5-carboxylate, has provided insights into weak intermolecular interactions, which are critical for the design of supramolecular assemblies and materials with tailored properties (Sharmila et al., 2017). These interactions facilitate the formation of a three-dimensional network, highlighting the compound's potential in the development of crystalline materials for various applications.

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic systems, such as spiro-fused (C2)-azirino-(C4)-pyrazolones, from derivatives of 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles showcases the utility of pyran-4-one derivatives in generating novel compounds with potential biological activity (Holzer et al., 2003). This research underscores the importance of 4H-pyran-4-one derivatives in medicinal chemistry for the creation of new therapeutic agents.

Natural Product Synthesis

The role of pyran derivatives in the synthesis of complex natural products is exemplified by the stereoselective and regiodivergent Allylic Suzuki-Miyaura Cross-Coupling of 2-Ethoxydihydropyranyl Boronates. This method facilitates the assembly of highly functionalized dihydropyran derivatives, a common substructure in natural products and pharmaceutical drugs, demonstrating the compound's significance in synthetic organic chemistry (Rybak & Hall, 2015).

properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]-2-methylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3/c1-9-13(12(15)6-7-16-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYPWNBUBMDSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one

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